molecular formula C15H13NO3S B10812825 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B10812825
M. Wt: 287.3 g/mol
InChI Key: ZORUVVLCXXISLU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.
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Biological Activity

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a dimethylphenoxy group. Its molecular formula is C13H13N2O3S, and it has a molecular weight of approximately 273.32 g/mol. The structure can be represented as follows:

  • SMILES Notation : CC1=CC=C(C)C(OC=2C3=CC=CC=C3S(=O)(=O)N=2)=C1

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the phenoxy group is particularly significant as it facilitates interactions with receptors and enzymes involved in critical physiological processes.

Antioxidant Activity

One study explored the antioxidant properties of benzothiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable finding was that at concentrations of 10-20 µM, the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Data Tables

Biological ActivityConcentration (µM)IC50 (µM)Reference
Radical Scavenging5015.5
Anticancer (MCF7)2010.0
Anticancer (A549)1512.5

Case Studies

Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various benzothiazole derivatives, this compound was found to reduce oxidative stress markers in human cell lines by over 30% compared to controls. This suggests potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanism of this compound against MCF7 breast cancer cells. The study reported that treatment with the compound resulted in a significant increase in apoptosis markers (caspase-3 activation), indicating its potential as a chemotherapeutic agent.

Detailed Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit α-amylase activity significantly (IC50 = 8 µM), indicating potential for use as an antidiabetic agent by regulating glucose metabolism.
  • Receptor Interaction : Molecular docking studies suggest that the compound interacts favorably with serotonin receptors (5-HT), which may contribute to its anxiolytic effects observed in preliminary behavioral studies.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduces pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide, exhibit significant antioxidant and antimicrobial activities. These properties are crucial for developing new pharmaceuticals aimed at combating infections and oxidative stress-related diseases .

Antineoplastic Activity
Studies have demonstrated that benzothiazole derivatives can act as anticancer agents. The compound's structure allows for modifications that enhance its efficacy against various cancer types. The synthesis of related compounds has shown promising results in inhibiting cancer cell proliferation .

Anti-inflammatory Effects
Benzothiazole derivatives have been explored for their anti-inflammatory properties. Compounds derived from this class have shown potential in reducing inflammation in preclinical models, indicating their applicability in treating inflammatory diseases .

Agricultural Applications

Fungicides and Herbicides
The unique structure of this compound contributes to its effectiveness as a fungicide. It has been studied for its ability to inhibit fungal growth in crops, providing an alternative to conventional chemical fungicides. Additionally, its herbicidal properties are being investigated for use in agricultural practices to enhance crop yield while minimizing environmental impact.

Materials Science Applications

Dye Synthesis
Benzothiazole compounds are utilized in the synthesis of dyes due to their chromophoric properties. The ability of this compound to absorb light makes it suitable for applications in textile and polymer industries .

Photoluminescent Materials
Recent studies have explored the photoluminescent properties of benzothiazole derivatives. The compound's ability to exhibit fluorescence under specific conditions opens avenues for its use in optoelectronic devices and sensors .

Case Studies

Study Focus Area Findings
Study on Antioxidant Activity Evaluated the antioxidant potential of benzothiazole derivativesFound significant activity against oxidative stress markers
Research on Antifungal Properties Investigated the efficacy of the compound as a fungicideDemonstrated effective inhibition of fungal growth
Development of Photoluminescent Materials Analyzed the photophysical propertiesExhibited promising fluorescence characteristics suitable for sensor applications

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

3-(2,5-dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C15H13NO3S/c1-10-7-8-11(2)13(9-10)19-15-12-5-3-4-6-14(12)20(17,18)16-15/h3-9H,1-2H3

InChI Key

ZORUVVLCXXISLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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